molecular formula C15H10Cl2F2N4S B12020527 3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 586998-81-4

3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12020527
CAS No.: 586998-81-4
M. Wt: 387.2 g/mol
InChI Key: ZJGXKFXOFZQHOI-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 3 and a 2,6-difluorobenzylthio moiety at position 4. Its molecular formula is C₁₅H₁₀Cl₂F₂N₄S, with a molecular weight of 383.24 g/mol. The compound’s structural uniqueness arises from the combination of electron-withdrawing chlorine and fluorine atoms, which influence its physicochemical properties and biological interactions .

Properties

CAS No.

586998-81-4

Molecular Formula

C15H10Cl2F2N4S

Molecular Weight

387.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H10Cl2F2N4S/c16-8-4-5-9(11(17)6-8)14-21-22-15(23(14)20)24-7-10-12(18)2-1-3-13(10)19/h1-6H,7,20H2

InChI Key

ZJGXKFXOFZQHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole scaffold is typically synthesized via cyclocondensation of thiourea derivatives with hydrazines. For example, 5-(2,3-Diethylquinoxalin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (a structural analog) is prepared by refluxing thiourea intermediates in basic ethanol. Adapting this method:

  • Thiourea Intermediate Synthesis :

    • React 2,4-dichlorophenyl isothiocyanate with ethyl hydrazinecarboxylate in THF at 0–5°C.

    • Yield: 78–82%.

  • Cyclization :

    • Treat the thiourea with NaOH in ethanol under reflux (4–6 h).

    • Acidify with HCl to precipitate the triazole-thiol.

Key Condition :

  • Temperature: 80°C

  • Solvent: Ethanol

  • Catalyst: NaOH (1.2 equiv)

Introduction of the 2,6-Difluorobenzylthio Group

Thiol-alkylation is critical for attaching the 2,6-difluorobenzyl moiety. In a representative protocol:

  • Alkylation Reaction :

    • React triazole-thiol with 2,6-difluorobenzyl bromide in acetone.

    • Add K₂CO₃ as a base to deprotonate the thiol.

    • Stir at room temperature for 12 h.

Optimized Parameters :

  • Molar Ratio: 1:1.2 (triazole-thiol:alkylating agent)

  • Solvent: Acetone

  • Yield: 85–90%

Final Amination at the 4-Position

Amination is achieved via nucleophilic displacement. For the target compound:

  • Reaction with Ammonia :

    • Heat the intermediate with aqueous NH₃ (28%) in a sealed tube at 120°C for 8 h.

    • Neutralize with HCl to isolate the product.

Challenges :

  • Competing side reactions at elevated temperatures.

  • Requires careful pH control to prevent decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

Large-scale production employs flow chemistry to enhance heat/mass transfer. A protocol adapted from VulcanChem involves:

  • Reactor Setup :

    • Two feed streams:

      • Stream A: Triazole-thiol in DMF.

      • Stream B: 2,6-Difluorobenzyl bromide and K₂CO₃ in DMF.

    • Mix at a T-junction (residence time: 15 min).

Advantages :

  • 95% conversion efficiency.

  • Reduced solvent use (30% less than batch processes).

Microwave-Assisted Optimization

Microwave irradiation accelerates reaction kinetics. For the alkylation step:

  • Conditions :

    • Power: 300 W

    • Temperature: 100°C

    • Time: 20 min

Outcome :

  • Yield increases from 85% to 92%.

  • Purity: >99% (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Batch789524Moderate
Flow Reactor95980.25High
Microwave-Assisted92990.33Moderate

Key Findings :

  • Flow reactors outperform batch methods in yield and scalability.

  • Microwave synthesis achieves the highest purity but requires specialized equipment.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during cyclocondensation. Strategies include:

  • Using bulky bases (e.g., DBU) to favor the 1,2,4-triazole isomer.

  • Low-temperature reactions (−10°C) to suppress side products.

Purification Difficulties

The hydrophobic nature of the compound complicates crystallization. Solutions:

  • Use mixed solvents (e.g., EtOH/H₂O 7:3) for recrystallization.

  • Chromatography with silica gel (hexane/EtOAc 4:1) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and hydrogenated aromatic rings.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has shown promise as an antifungal and antibacterial agent. Its triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to disrupt specific biological pathways in plants and fungi makes it an effective tool for crop protection.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves the inhibition of key enzymes in biological systems. For example, in fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death. The compound’s molecular targets include specific enzymes and receptors that are critical for the survival and proliferation of pathogens.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Groups : Compounds like show that CF₃ groups increase hydrophobicity and metabolic resistance, a feature absent in the target compound.

Structural Analogues with Modified Cores

Triazole derivatives with alternative substituents or fused rings demonstrate divergent applications:

Compound Name Core Modification Key Findings Reference
3-(Benzylsulfanyl)-5-(1H-indol-2-yl) Indole substitution at position 5 Antimicrobial activity via π-π stacking
3-(Ethylthio)-5-(pyridin-2-yl) Pyridinyl substitution Used in Cu(II) complexes for catalytic studies
3-(Methylthio)-5-(thiophen-2-ylmethyl) Thiophene substitution Microwave-synthesized; moderate antimicrobial

Implications for Target Compound :

  • The target’s dichlorophenyl and difluorobenzyl groups likely enhance membrane penetration compared to less halogenated analogs, though direct antimicrobial data are lacking.

Physicochemical and Crystallographic Comparisons

  • Planarity and Bond Lengths : X-ray studies of similar triazoles (e.g., ) reveal planarity between triazole and aryl rings (dihedral angles ~47–69°), with C–N bond lengths (1.305–1.316 Å) indicative of electron delocalization. This suggests the target compound may exhibit similar stability and reactivity.
  • Solubility : Chlorine and fluorine atoms reduce aqueous solubility but improve lipid bilayer permeability, critical for bioavailability .

Biological Activity

3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS Number: 586998-81-4) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-infective therapies. This article explores the biological activity of this compound through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C15H10Cl2F2N4SC_{15}H_{10}Cl_{2}F_{2}N_{4}S, with a molecular weight of 367.23 g/mol. The structure features a triazole ring substituted with a dichlorophenyl group and a difluorobenzyl thio moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with a triazole core often exhibit significant biological activities, including antimicrobial , antifungal , and anticancer properties. The specific activities of 3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine have been evaluated in several studies.

Anticancer Activity

A study published in MDPI examined various triazole derivatives for their antiproliferative effects against human cancer cell lines. The results indicated that derivatives similar to the compound exhibited potent anticancer activity across multiple cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
MCF-75.0
A5494.3
HT-293.8

Anti-Angiogenic Activity

The antiangiogenic potential of triazole compounds has been highlighted in various studies. The structural characteristics of 3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine suggest it may inhibit angiogenesis by targeting key signaling pathways involved in tumor growth and metastasis .

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. Molecular docking studies have suggested that the compound may interact with tyrosine kinases such as CDK2, which are crucial for cell cycle regulation .

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

  • Study on MCF-7 Cells : A derivative showed significant inhibition of proliferation with an IC50 value lower than standard chemotherapeutics like doxorubicin.
  • In Vivo Studies : Animal models treated with triazole derivatives demonstrated reduced tumor size and improved survival rates compared to control groups.
  • Combination Therapies : Research indicates that combining this compound with existing anticancer agents enhances therapeutic efficacy through synergistic effects.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine?

The compound is typically synthesized via nucleophilic substitution or microwave-assisted cyclocondensation. A general procedure involves reacting 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol derivatives with halogenated aromatic precursors (e.g., 2,6-difluorobenzyl chloride) under basic conditions. For example:

  • Step 1 : Dissolve the triazole-thiol intermediate (1.03 mmol) in methanol with NaOH (1.02 mmol).
  • Step 2 : Add 2,6-difluorobenzyl chloride dropwise, followed by microwave irradiation (100–120°C, 30–60 min) to accelerate the reaction .
  • Yield Optimization : Adjusting solvent polarity (DMSO vs. MeOH) and temperature can improve yields to >85% .

Q. How is the compound structurally characterized?

Key techniques include:

  • X-ray Crystallography : Determines crystal system (e.g., monoclinic, space group P12₁/c1), bond lengths (C–N: 1.305–1.316 Å), and dihedral angles (e.g., 47.2° between aromatic rings) .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the triazole ring (δ 5.82 ppm, NH₂) and fluorinated benzyl groups (δ 7.32–6.68 ppm, aromatic H) .
  • Elemental Analysis : Confirms C, H, N, S content (e.g., C% 43.46 vs. observed 43.60) .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C, as indicated by differential scanning calorimetry (DSC).
  • Photostability : Store in amber vials to prevent photodegradation of the thioether bond.
  • pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in antimicrobial assays?

Discrepancies often arise from differences in bacterial strains or assay protocols. To address this:

  • Standardize Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (minimum inhibitory concentration) testing.
  • Control for Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid false negatives caused by poor aqueous solubility .
  • Validate via LC-MS : Confirm compound integrity post-assay to rule out degradation .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

  • Microwave Assistance : Reduces reaction time from 12 hours (conventional heating) to 30 minutes, achieving >90% yield .
  • Catalyst Screening : Use Et₃N or DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reactivity but require post-reaction purification to remove residues .

Q. How are structure-activity relationship (SAR) studies designed for triazole derivatives?

  • Substituent Variation : Replace the 2,6-difluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity.
  • Bioisosteric Replacement : Substitute the thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to modulate pharmacokinetics .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with biological outcomes .

Q. How do computational models aid in predicting the compound’s reactivity and binding modes?

  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in thioether as a nucleophilic center) .
  • Molecular Docking : Predict binding affinity to target enzymes (e.g., CYP450) using AutoDock Vina with crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in NMR assignments for triazole derivatives?

  • Issue : Overlapping signals (e.g., NH₂ and aromatic protons) lead to misassignment.
  • Solution : Use 2D NMR (HSQC, HMBC) to resolve coupling patterns. For example, HMBC correlations confirm connectivity between triazole C-5 and benzyl protons .
  • Validation : Compare experimental data with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) .

Q. Why do X-ray crystallography and solution-phase NMR data sometimes show conformational differences?

  • Root Cause : Crystal packing forces stabilize specific conformations (e.g., planar triazole ring), while solution NMR reflects dynamic equilibria.
  • Mitigation : Perform variable-temperature NMR to observe conformational flexibility or use NOESY to identify spatial proximities in solution .

Q. What experimental approaches validate the electronic effects of substituents on bioactivity?

  • Hammett Analysis : Correlate substituent σ values (e.g., -F: σₚ=0.06, -Cl: σₚ=0.23) with log(IC₅₀) to quantify electronic contributions .
  • Electrochemical Profiling : Measure redox potentials via cyclic voltammetry to assess electron-donating/withdrawing effects of substituents .

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